molecular formula C10H14N2 B15222488 4-(aminomethyl)-N-cyclopropylaniline

4-(aminomethyl)-N-cyclopropylaniline

Cat. No.: B15222488
M. Wt: 162.23 g/mol
InChI Key: KSVCPOPMPHOFGU-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-cyclopropylaniline is an organic compound with a unique structure that includes an aminomethyl group and a cyclopropyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-cyclopropylaniline typically involves multi-step organic reactions. One common method is the reductive amination of 4-formyl-N-cyclopropylaniline with formaldehyde and ammonia or an amine source under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-cyclopropylaniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives such as nitro or hydroxyl compounds.

    Reduction: Reduced derivatives like amines or alcohols.

    Substitution: Substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(aminomethyl)-N-cyclopropylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclopropylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methyl)phenol

Uniqueness

4-(aminomethyl)-N-cyclopropylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-(aminomethyl)-N-cyclopropylaniline

InChI

InChI=1S/C10H14N2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10,12H,5-7,11H2

InChI Key

KSVCPOPMPHOFGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC=C(C=C2)CN

Origin of Product

United States

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